![molecular formula C20H21N7O2 B2757228 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2194901-11-4](/img/structure/B2757228.png)
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic compound with a unique chemical structure. It combines a pyrido[2,3-d]pyrimidine core with a morpholine ring and a triazole moiety. This compound exhibits diverse biological activities, making it a significant subject of interest in various fields, including medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing the reaction conditions such as temperature, solvent, catalyst concentration, and reaction time. Use of continuous flow reactors can also improve the yield and efficiency of the process.
化学反应分析
Types of Reactions
Oxidation
The compound can undergo oxidation reactions at specific sites, resulting in the formation of various oxidized derivatives.
Reduction
Reductive transformations can modify the triazole moiety or other reducible functional groups.
Substitution
Nucleophilic or electrophilic substitution reactions can introduce different substituents, enhancing the compound's properties.
Common Reagents and Conditions
Oxidation
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution
Conditions involving halogenating agents, or nucleophiles like amines or alcohols.
Major Products Formed
The major products vary based on the reaction type and conditions used. Oxidation might yield hydroxylated derivatives, while substitution could introduce functional groups altering the compound's activity profile.
科学研究应用
Chemistry and Biology In chemistry, the compound is studied for its potential to form coordination complexes with metals. In biology, it shows promise in binding to specific enzymes or receptors, influencing biochemical pathways.
Medicine
Research indicates potential as an anticancer agent, owing to its ability to inhibit certain kinases involved in cancer cell proliferation.
Industry
In industrial applications, its unique structure lends itself to the development of new materials with specific electronic or photophysical properties.
作用机制
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. It may inhibit kinase activity by binding to the ATP-binding site, or modulate receptor function by fitting into active sites, thereby altering cellular signaling pathways.
相似化合物的比较
Similar Compounds
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8-yl)(2-phenyl-2H-1,2,3-triazol-5-yl)methanone
Uniqueness
Compared to these similar compounds, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone features a specific arrangement of the triazole moiety which might enhance its binding affinity and specificity toward certain biological targets.
属性
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c28-19(17-14-22-27(24-17)16-6-2-1-3-7-16)26-8-4-5-15-13-21-20(23-18(15)26)25-9-11-29-12-10-25/h1-3,6-7,13-14H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZVNRKUAAPODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=NN(N=C3)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole](/img/structure/B2757145.png)
![N-(2-fluorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2757146.png)
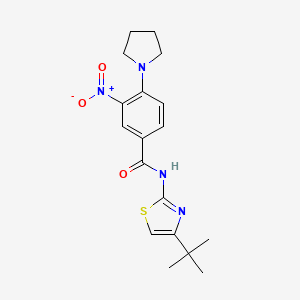

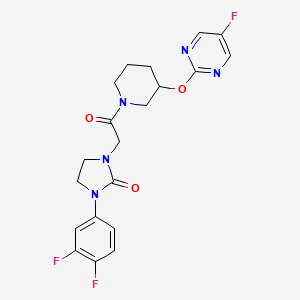
![5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B2757152.png)
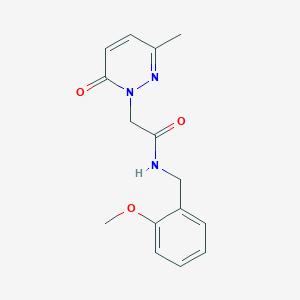
![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2757156.png)
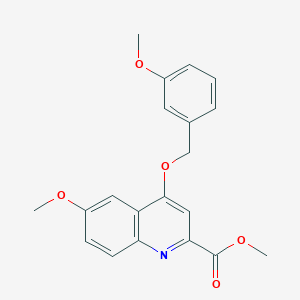
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2757161.png)

![Tert-butyl N-[(3-aminospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2757164.png)
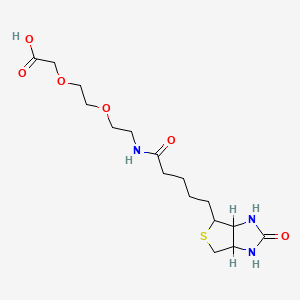
![2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2757168.png)
